Product packaging for 2,6-Dimethylphenol(Cat. No.:CAS No. 25134-01-4)

2,6-Dimethylphenol

Cat. No.: B3422313
CAS No.: 25134-01-4
M. Wt: 122.16 g/mol
InChI Key: NXXYKOUNUYWIHA-UHFFFAOYSA-N
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Description

2,6-Dimethylphenol (DMP), also known as 2,6-xylenol, is a colorless to white crystalline solid with the molecular formula C8H10O and a melting point of 43-45 °C . It is a vital monomer in polymer science, primarily used in the oxidative coupling synthesis of Poly(2,6-dimethyl-1,4-phenylene ether) (PPE), an engineering thermoplastic valued for its excellent mechanical properties, heat resistance, and chemical stability . The polymerization mechanism, which can involve phenoxy radicals and quinone-ketal intermediates, is a key area of catalytic research . Beyond polymer chemistry, this compound serves as a versatile precursor and intermediate in other research fields. It is used in the synthesis of 2,6-dimethylaniline and can be employed in the development of analytical methods, such as the diazo coupling for pharmaceutical analysis . Industrially, it is produced on a large scale (over 100,000 tons/year) via the catalytic methylation of phenol with methanol . This product is intended for laboratory and research applications only. It is toxic if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage . Researchers should handle it with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O B3422313 2,6-Dimethylphenol CAS No. 25134-01-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylphenol
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InChI

InChI=1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3
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InChI Key

NXXYKOUNUYWIHA-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=CC=C1)C)O
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Molecular Formula

C8H10O
Record name 2,6-DIMETHYLPHENOL
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Related CAS

25134-01-4
Record name 2,6-Xylenol homopolymer
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DSSTOX Substance ID

DTXSID9024063
Record name 2,6-Dimethylphenol
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Molecular Weight

122.16 g/mol
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Physical Description

2,6-dimethylphenol is a colorless to off-white crystalline solid with a sweet tarry odor. Odor threshold concentration: 0.4 mg/L. (NTP, 1992), Liquid; Liquid, Other Solid, Colorless to off-white solid; [CAMEO] White crystalline powder; [MSDSonline], Solid, Colourless crystalline solid, sweet rooty odour
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Record name 2,6-Xylenol
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Boiling Point

397 °F at 760 mmHg (NTP, 1992), 203 °C (also reported as 201.030 °C), 201.00 to 203.00 °C. @ 760.00 mm Hg
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Flash Point

165 °F (NTP, 1992), 73 °C, 73 °C (closed cup)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in ethyl alcohol, ethyl ether, carbon tetrachloride, Very sol in benzene, chloroform, Sol in hot water, In water, 6.05X10+3 mg/l @ 25 °C., 5.1 x 10 (-2) mol/l, at pH 5.1 and 25 °C., 6.05 mg/mL at 25 °C, very soluble (in ethanol)
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Density

1.01 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.27 [mmHg], 0.274 mm Hg @ 25 °C
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Color/Form

LEAVES OR NEEDLES FROM ALCOHOL

CAS No.

576-26-1, 25134-01-4
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Melting Point

120 °F (NTP, 1992), 49 °C (also reported as 45.62 °C), 49 °C
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Advanced Synthetic Methodologies for 2,6 Dimethylphenol

Catalytic Approaches to 2,6-Dimethylphenol (B121312) Synthesis

The catalytic methylation of phenol (B47542) with methanol (B129727) stands as the most industrially relevant and widely studied method for producing 2,6-DMP. This process leverages various solid catalysts under controlled conditions to selectively introduce methyl groups at the ortho positions of the phenol ring.

C₆H₅OH + 2 CH₃OH → (CH₃)₂C₆H₃OH + 2 H₂O

The process is exothermic, necessitating careful temperature control, often achieved through the use of fluidized bed reactors, which provide superior heat transfer compared to fixed-bed reactors nih.govnih.govresearchgate.netindexcopernicus.comresearchgate.net.

Catalyst Development and Performance: Early catalytic systems, such as alumina (B75360) (Al₂O₃), exhibited limited activity and selectivity for ortho-methylation, often leading to significant amounts of undesired isomers and by-products google.comgoogle.com. Subsequent research has focused on developing more efficient catalysts, including various metal oxides, mixed oxides, spinels, and zeolites.

Metal Oxide and Mixed Oxide Catalysts: Catalysts based on iron, chromium, magnesium, titanium, vanadium, tin, and indium oxides, often supported on materials like silica (B1680970), have shown promising results nih.govnih.govgoogle.comrsc.orgresearchgate.netindexcopernicus.comgoogle.comgoogle.comniscpr.res.ingoogle.com. For instance, iron-chromium mixed oxide catalysts, such as TZC-3/1, have been successfully employed in fluidized bed reactors, achieving high phenol conversion (over 90%) and 2,6-DMP selectivity (over 85%) nih.govnih.govindexcopernicus.comresearchgate.net. Catalysts comprising Fe₂O₃, SnO₂, Cr₂O₃, and K₂O have also demonstrated high selectivity google.com. MgO-based catalysts are noted for their high ortho-selectivity rsc.orggoogle.com.

Zeolites and Other Acidic Catalysts: While acidic catalysts can promote methylation, they are also prone to O-alkylation, forming anisole, and can lead to isomerization and coking researchgate.netniscpr.res.inconicet.gov.ar. However, specific zeolites and modified silica catalysts have been investigated for their performance in this reaction google.comniscpr.res.in.

Reaction Conditions and Optimization: Optimizing reaction parameters is crucial for maximizing 2,6-DMP yield and selectivity. Typical conditions include:

Temperature: Ranging from 280°C to 400°C nih.govnih.govgoogle.comresearchgate.netresearchgate.netgoogle.comunibo.itgoogle.com.

Pressure: Generally atmospheric to moderate pressures, up to 1.5 MPa google.comgoogle.com.

Molar Ratios: Phenol to methanol ratios vary, with common feed compositions including water, such as phenol:methanol:water ratios of 1:5:1, 1:5:3, or 1:8:1 nih.govgoogle.comgoogle.comniscpr.res.ingoogle.com. The presence of water is often found to be beneficial for maintaining catalyst activity nih.govgoogle.com.

Space Velocity: Liquid hourly space velocity (LHSV) or weight hourly space velocity (WHSV) typically falls within the range of 0.5 to 5 h⁻¹ google.comgoogle.comniscpr.res.ingoogle.com.

Performance Metrics: Under optimized conditions, phenol conversion can reach near 100% google.comindexcopernicus.comgoogle.comgoogle.comniscpr.res.ingoogle.com, with selectivities for 2,6-DMP exceeding 90%, and in some cases, reported as high as 97% or 99.6% nih.govnih.govgoogle.comindexcopernicus.comgoogle.comniscpr.res.ingoogle.com. Catalyst lifespan can extend beyond 3000 hours google.com.

By-products and Process Improvements: The primary by-products of phenol methylation include o-cresol (B1677501), 2,4-dimethylphenol (B51704) (2,4-DMP), and 2,4,6-trimethylphenol (B147578) (2,4,6-TMP) nih.govnih.govgoogle.comresearchgate.netresearchgate.netunibo.itgoogle.comniscpr.res.inconicet.gov.argoogle.com. Strategies such as the circulation of o-cresol in the process stream have been implemented to enhance the selectivity towards 2,6-DMP nih.govnih.gov.

Table 1: Performance of Gas-Phase Catalytic Methylation for 2,6-DMP Synthesis

Catalyst TypeKey ComponentsTemperature (°C)Phenol Conversion (%)2,6-DMP Selectivity (%)Reactor TypeReference(s)
Iron-Chromium Mixed Oxide (TZC-3/1)Fe, Cr oxides350-380>90>85Fluidized Bed nih.govnih.govindexcopernicus.com
Fe₂O₃, SnO₂, Cr₂O₃, K₂O compositeFe, Sn, Cr, K oxides370-42097 (combined)89 (combined)Vapor Phase google.comgoogle.com
Silica-supported catalystsSiO₂ with Fe, Cu, Mg, Cr oxides~733 K (460°C)~90~60 (SiO₂-MgO) / ~90 (TZC-3/1)Fluidized Bed researchgate.netindexcopernicus.comresearchgate.net
MgO-based catalystsMgO (doped)420-460HighHigh ortho-selectivityVapor Phase rsc.orggoogle.com
Fe, Mg, Heteropoly acid/salt composite oxidesFe, Mg, Heteropoly acid/saltLow temperature>99>99Vapor Phase google.com
Fe, In, Cr, Si, K compositeFe, In, Cr, Si, K oxides300-400~100~99.6Vapor Phase google.comgoogle.com
Vanadia/TiO₂V₂O₅/TiO₂250-400HighHighFixed-bed rsc.orgrsc.org

Note: Temperatures in Kelvin (K) have been approximated to Celsius (°C) for consistency where applicable.

While gas-phase methylation is dominant, alternative synthetic strategies have been explored, offering different approaches to the 2,6-DMP structure.

From Coal Tar and Petroleum: Historically, 2,6-DMP was obtained by isolation from coal tar or petroleum cracking products. However, this method is characterized by low yields and variable product purity, making it less viable for modern industrial demands google.comchemicalbook.com.

Methanol and Cyclohexanone (B45756) Route: A notable alternative involves the one-step catalytic synthesis of 2,6-DMP from methanol and cyclohexanone using vanadia supported on titanium dioxide (V₂O₅/TiO₂) catalysts in a fixed-bed system at atmospheric pressure rsc.orgrsc.org. This pathway proceeds through several intermediates, including 1-methoxycyclohexene, 2-methylcyclohexanone, and 2,6-dimethylcyclohexanone (B152311) rsc.org.

Hydroalkylation and Hydroxymethylation: Methods involving hydroalkylation, which combines alkylation and hydrogenation, have been proposed. One such route involves hydroxymethylation followed by reduction benchchem.com. Another described method involves reacting phenol with acetaldehyde (B116499) and dimethylamine (B145610) to form an intermediate, which is then catalytically hydrogenated benchchem.com.

Friedel-Crafts Alkylation: The Friedel-Crafts alkylation of phenol, for example, using diethyl ether with AlCl₃ catalysis, can be employed. Research suggests that employing sterically hindered alkylating agents can enhance ortho-selectivity, a principle that could be adapted for ethylation to favor 2,6-DMP formation benchchem.com.

Synthesis via Esters or Ethers: 2,6-DMP can also be synthesized through the catalytic hydrogenation of this compound esters or the oxidation of this compound methyl ether nbinno.com.

These alternative routes, while less established industrially than the direct gas-phase methylation of phenol, offer potential for specific applications or as complementary methods in chemical synthesis.

Compound Name Table:

Common NameIUPAC NameCAS NumberMolecular Formula
This compoundThis compound576-26-1C₈H₁₀O
2,6-XylenolThis compound576-26-1C₈H₁₀O
o-Cresol2-Methylphenol95-48-7C₇H₈O
2,4-Dimethylphenol2,4-Dimethylphenol105-67-9C₈H₁₀O
2,4,6-Trimethylphenol2,4,6-Trimethylphenol527-60-6C₉H₁₂O
AnisoleMethoxybenzene100-66-3C₇H₈O
MethanolMethanol67-56-1CH₄O
PhenolPhenol108-95-2C₆H₆O
CyclohexanoneCyclohexanone108-94-1C₆H₁₀O
CyclohexanolCyclohexanol108-93-0C₆H₁₂O

Advanced Reaction Mechanisms and Kinetics of 2,6 Dimethylphenol Transformations

Other Reaction Mechanisms of 2,6-Dimethylphenol (B121312)

Reactions with Ammonia (B1221849)

The direct amination of this compound with ammonia is a crucial synthetic pathway for the production of 2,6-dimethylaniline (B139824), also known as 2,6-xylidine. This transformation is predominantly achieved through catalytic processes, with extensive research dedicated to optimizing reaction conditions, catalyst selection, and elucidating the underlying mechanisms and kinetics. The primary methods involve vapor-phase amination over solid catalysts and catalytic amination, often in the presence of hydrogen.

Vapor-Phase Amination over Aluminum Oxide Catalysts

A well-established industrial route for synthesizing 2,6-dimethylaniline utilizes the vapor-phase reaction between this compound and ammonia, employing an aluminum oxide (Al₂O₃) catalyst trea.comgoogle.com. This process typically operates at high temperatures, ranging from 360°C to 460°C, and under significant pressures, often between 70 to 250 bar trea.comgoogle.com. The molar ratio of ammonia to this compound is a critical factor for achieving high yields, with ratios of at least 3:1, and frequently higher (e.g., 5-75:1), being employed google.com. While the precise heterogeneous catalytic mechanism over aluminum oxide is intricate, it involves the direct substitution of the hydroxyl group (-OH) of the phenol (B47542) by an amino group (-NH₂), facilitated by the acidic properties of the alumina (B75360) support.

Catalytic Amination with Hydrogen and Metal Catalysts

Metal-catalyzed amination, frequently conducted in the presence of hydrogen, provides an alternative methodology with more detailed mechanistic insights. Palladium-based catalysts, particularly those supported on alumina and enhanced with promoters such as barium oxide (Pd/Al₂O₃-BaO), have demonstrated exceptional performance researchgate.netrsc.orgkoreascience.kr. These systems have achieved very high conversion rates, up to 99.89%, and selectivities, reaching 91.16%, for the formation of 2,6-dimethylaniline rsc.orgkoreascience.kr.

The proposed mechanism for palladium-catalyzed amination typically involves the initial hydrogenation of the phenolic ring to form cyclohexanone (B45756). This intermediate then undergoes amination with ammonia to produce an imine, which is subsequently hydrogenated to yield the final amine product researchgate.net. Within this catalytic cycle, the hydrogenation of this compound to cyclohexanone is identified as the rate-determining step researchgate.net. Kinetic studies indicate that the reaction rate exhibits an approximate first-order dependence on the partial pressure of hydrogen and a zeroth-order dependence on the partial pressure of ammonia, underscoring the essential role of hydrogen in the catalytic process researchgate.net.

Other transition metal catalysts, such as nickel-copper-chromium supported on gamma-alumina (Ni–Cu–Cr/γ-Al₂O₃), have also been investigated for this amination reaction, yielding conversions around 82.08% and selectivities around 47.24% under specific experimental conditions researchgate.net.

Kinetics and Mechanistic Considerations

The kinetics of these amination reactions are significantly influenced by the specific catalyst system, reaction temperature, pressure, and the ratios of the reactants. In palladium-catalyzed processes involving hydrogen, the observed rate dependency on hydrogen partial pressure highlights its critical function in the catalytic cycle, likely involving reduction steps researchgate.net. The zeroth-order dependence on ammonia suggests that ammonia is present in sufficient excess, or its concentration does not limit the rate-determining step of the reaction.

For vapor-phase amination over aluminum oxide catalysts, while high yields are reported, detailed kinetic data regarding specific rate orders are less extensively documented in the provided literature. However, the efficiency of this process is closely linked to maintaining optimal temperature ranges (360-460°C) and high ammonia-to-2,6-dimethylphenol molar ratios to drive the reaction to completion and minimize the formation of byproducts trea.comgoogle.com.

Catalyst SystemReaction ConditionsProductConversion (%)Selectivity (%)Key Mechanistic InsightsReferences
Al₂O₃ (Vapor Phase)360-460°C, 70-250 bar, High NH₃:2,6-DMP molar ratio2,6-DimethylanilineHighNot specifiedHeterogeneous catalysis; direct substitution of -OH by -NH₂. Detailed mechanism not fully elucidated in snippets. trea.comgoogle.com
Pd/Al₂O₃-BaOFixed-bed reactor, ~250°C (typical for similar Pd/Al₂O₃ systems), presence of H₂2,6-Dimethylaniline99.8991.16Involves hydrogenation of phenol to cyclohexanone, followed by amination. Rate-determining step: hydrogenation of phenol. Rate ~1st order in H₂, 0th order in NH₃. researchgate.netrsc.orgkoreascience.kr
Ni–Cu–Cr/γ-Al₂O₃Fixed-bed reactor, studied temperature, H₂, NH₃ flow rates2,6-Dimethylaniline82.0847.24Transition metal catalysis. researchgate.net
Pd/C (with H₂)250°C, 12 hours, H₂ pressure2,6-Dimethylaniline78.6Not specifiedSimilar catalytic pathway to other Pd-catalyzed routes involving H₂. google.com

Note: "High" conversion/selectivity indicates qualitative descriptions from the source material. Specific quantitative data for all parameters across all studies were not uniformly available.

Compound List:

this compound

Ammonia

2,6-Dimethylaniline

2,6-Xylidine

Aluminum oxide (Al₂O₃)

Palladium (Pd)

Barium oxide (BaO)

Hydrogen (H₂)

Cyclohexanone

Nickel (Ni)

Copper (Cu)

Chromium (Cr)

Gamma-alumina (γ-Al₂O₃)

Palladium on alumina with barium oxide (Pd/Al₂O₃-BaO)

Nickel-copper-chromium on gamma-alumina (Ni–Cu–Cr/γ-Al₂O₃)

Palladium on carbon (Pd/C)

Derivatives and Advanced Materials Based on 2,6 Dimethylphenol

Pharmaceutical and Agrochemical Intermediates

Synthesis of Mexiletine (B70256)

Mexiletine, an antiarrhythmic drug, is a significant derivative synthesized from 2,6-dimethylphenol (B121312). Various synthetic routes have been explored, often involving the etherification of this compound with a suitable propane (B168953) derivative, followed by amination.

One common synthetic pathway involves the reaction of this compound with 1-chloro-2-propanol (B90593) under alkaline conditions to form 1-(2,6-dimethylphenoxy)-2-propanol (B1624408) benchchem.com. This intermediate is then converted into a mesylate or tosylate, which subsequently undergoes amination with ammonia (B1221849) or methylamine (B109427) to yield mexiletine base. Neutralization with hydrochloric acid produces mexiletine hydrochloride benchchem.com. Alternative methods include the reaction of this compound with aziridine (B145994) derivatives, which can provide direct routes to mexiletine analogues scispace.comclockss.org. For instance, reacting this compound with 1-[10(R)-α-methylbenzyl]-(2S)-(p-toluenesulfonyloxymethyl)aziridine can lead to (2S)-(2,6-dimethyphenoxy)methylaziridine, which upon hydrogenolysis yields (S)-mexiletine scispace.com. Another approach involves the reaction of 2-bromoacetophenone (B140003) with this compound to form a ketone intermediate, followed by further functionalization to produce mexiletine analogues nih.gov. Research has also focused on preparing enantiomerically pure forms of mexiletine, utilizing chiral starting materials or asymmetric synthesis techniques unimi.it.

Table 4.3.1: Representative Synthesis Pathways for Mexiletine

StepReactants/ConditionsIntermediate/ProductYieldCitation
1This compound + 1-chloro-2-propanol (KOH, toluene, 80°C)1-(2,6-dimethylphenoxy)-2-propanol89% benchchem.com
2Mesylation with methanesulfonyl chloride (0°C, triethylamine)Mesylate intermediate93% benchchem.com
3Amination with NH₃ (autoclave)Mexiletine base- benchchem.com
4Neutralization with HClMexiletine hydrochloride- benchchem.com
-This compound + 1-[10(R)-α-methylbenzyl]-(2S)-(p-toluenesulfonyloxymethyl)aziridine (DMF/acetone, K₂CO₃, reflux)(2S)-(2,6-dimethyphenoxy)methylaziridine (2S)-4d- scispace.com
-Hydrogenolysis of (2S)-4d(S)-Mexiletine63% scispace.com
-2-bromoacetophenone + this compound (K₂CO₃, DMF, room temperature, 24 h)2-(2,6-Dimethylphenoxy)-1-phenylethanone81% nih.gov

Synthesis of Metalaxyl (B1676325)

Metalaxyl is a widely used fungicide. While direct synthesis from this compound is not extensively detailed in the provided search results, it is noted that this compound is a precursor for the synthesis of metalaxyl nih.govasm.org. The primary synthetic routes reported for metalaxyl typically involve intermediates derived from 2,6-dimethylaniline (B139824), such as methyl (R)-N-(2,6-dimethylphenyl)alaninate patsnap.comgoogle.comresearchgate.net. This suggests that this compound may be used to produce precursors that are then converted to 2,6-dimethylaniline or related compounds, or that it serves as a starting material for alternative, less commonly reported pathways.

Development of Anticancer Agents

Derivatives of this compound have shown promise in the development of novel anticancer agents. Studies have indicated that compounds related to 3-acetylamino-2,6-dimethylphenol (B1194667) exhibit significant cytotoxic activity against various cancer cell lines. Research has demonstrated that these derivatives can achieve substantial growth inhibition, with reported percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% in studies involving ovarian and brain cancer cells benchchem.com. The mechanism of action often involves modulating cell proliferation and apoptosis signaling pathways.

Table 4.3.3: Anticancer Activity of this compound Derivatives

Compound Class/ExampleTarget Cancer Cell LinesReported Efficacy (PGI Range)Citation
Derivatives of 3-acetylamino-2,6-dimethylphenolOvarian, Brain cancers51.88% - 86.61% benchchem.com
Related compounds (general)VariousSignificant growth inhibition benchchem.com

Pesticidal Activity of Derivatives

The structural features of this compound derivatives lend themselves to applications in agriculture as pesticides. Certain compounds derived from this compound have been investigated for their efficacy against agricultural pests and weeds. For example, derivatives have been shown to inhibit chitin (B13524) synthesis, a vital process for insects, in target organisms such as the agricultural pest Chilo suppressalis benchchem.com. Furthermore, specific compounds, such as 2-(2,6-dimethylphenoxy)-N-methylethanamine, have demonstrated herbicidal activity. In field trials, this compound achieved up to a 70% reduction in weed biomass in maize crops, indicating its potential utility in sustainable weed management practices benchchem.com.

Table 4.3.4: Pesticidal and Herbicidal Activity of this compound Derivatives

Derivative/Compound ClassTarget Organism/WeedActivity TypeReported EfficacyCitation
Derivatives of 3-acetylamino-2,6-dimethylphenolChilo suppressalisPesticidalInhibition of chitin synthesis benchchem.com
2-(2,6-dimethylphenoxy)-N-methylethanamineMaize crop weedsHerbicidalUp to 70% reduction in weed biomass benchchem.com

Lubricant Additives

Phenolic compounds, including derivatives of this compound, are recognized for their antioxidant properties, making them valuable as additives in lubricating oils. These additives help to prevent the oxidative degradation of base oils, thereby extending the service life of lubricants and protecting machinery. Sulfur-containing derivatives of this compound have been synthesized and evaluated for their multifunctional properties as lubricant additives.

Studies have shown that these sulfur-containing derivatives exhibit significant antiwear properties, improving performance by more than twofold at concentrations as low as 0.5 wt.%. They also demonstrate a complex antioxidant effect, providing high efficiency across all stages of the oxidation process. Notably, their ability to resist oxidation surpasses that of widely used analogues, even at ultra-low concentrations (0.005 wt.%) researchgate.netrjsvd.comresearchgate.net. These findings highlight the potential of this compound derivatives as high-performance, environmentally friendly lubricant additives.

Table 4.4: Performance of Sulfur-Containing this compound Derivatives as Lubricant Additives

Additive TypePerformance ImprovementConcentration (wt.%)ComparisonCitation
Dialkyldithio derivatives of this compoundAntiwear properties improved > 2x≥ 0.5Exceeds widely used analogs researchgate.netrjsvd.comresearchgate.net
Dialkyldithio derivatives of this compoundComplex antioxidant effect, high efficiency≥ 0.5Exceeds widely used analogs (even at 0.005) researchgate.netrjsvd.comresearchgate.net

Other Advanced Derivatives

Beyond bioactive compounds and lubricant additives, this compound is a foundational monomer for the synthesis of advanced polymeric materials, notably poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) and its ether analogue (PPE). These polymers are synthesized through oxidative coupling polymerization of this compound, often catalyzed by copper complexes researchgate.netresearchgate.net. PPO and PPE are highly valued for their excellent thermal stability, good dielectric properties, and resistance to acids, bases, and elevated temperatures researchgate.netacs.org. These characteristics make them suitable for high-performance engineering plastics and applications requiring low dielectric loss, such as in high-frequency communication technologies mdpi.com.

Further advancements include the development of DOPO-containing PPOs, which incorporate flame-retardant properties, and oligo(2,6-dimethyl phenylene oxide)-containing benzoxazines, designed for thermosets with enhanced thermal and dielectric performance mdpi.commdpi.com. Additionally, the selective C–C coupling of this compound can yield compounds like 3,3',5,5'-tetramethyldiphenoquinone (B1583824) (DPQ) using catalytic systems, representing another avenue for creating advanced materials from this versatile phenol (B47542) nih.gov.

Table 4.5: Advanced Polymers and Materials Derived from this compound

Derivative/Polymer TypeSynthesis MethodKey PropertiesApplicationsCitation
Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) / Poly(2,6-dimethyl-1,4-phenylene ether) (PPE)Oxidative coupling polymerization of this compound (e.g., Cu-catalyzed)High thermal stability, good dielectric properties, low dissipation factorEngineering plastics, high-frequency electronics, coatings, adhesives researchgate.netresearchgate.netacs.orgmdpi.comontosight.ai
Oligo(2,6-dimethyl phenylene oxide)-containing BenzoxazinesDerived from amine end-capped oligo(2,6-dimethyl phenylene oxide) (APPO)High glass transition temperature (Tg), low-dissipation factorThermosetting materials mdpi.com
DOPO-Containing PPOsOxidative coupling polymerization of this compound with DOPO-containing bisphenolsIncorporation of DOPO functionality (e.g., flame retardancy)Advanced thermosetting materials mdpi.com
3,3',5,5'-tetramethyldiphenoquinone (DPQ)Selective C–C coupling of this compound (e.g., Cu-catalyzed with O₂)Advanced material, product of oxidative couplingChemical intermediate, material science nih.gov

Compound List:

this compound (2,6-DMP)

Mexiletine

Mexiletine hydrochloride

1-(2,6-dimethylphenoxy)-2-propanol

(2S)-(2,6-dimethyphenoxy)methylaziridine

(S)-Mexiletine

2-(2,6-Dimethylphenoxy)-1-phenylethanone

Metalaxyl

Methyl (R)-N-(2,6-dimethylphenyl)alaninate

3-acetylamino-2,6-dimethylphenol

2,6-dimethylphenoxy group

2-(2,6-dimethylphenoxy)-N-methylethanamine

Dialkyldithio derivatives of this compound

Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO)

Poly(2,6-dimethyl-1,4-phenylene ether) (PPE)

Oligo(2,6-dimethyl phenylene oxide) (APPO)

DOPO-containing PPOs

3,3',5,5'-tetramethyldiphenoquinone (DPQ)

Benzoxazines (e.g., P-APPO, BPA-APPO)

Environmental Fate and Bioremediation of 2,6 Dimethylphenol

Advanced Oxidation Processes for Environmental Remediation

Supercritical Water Oxidation

Supercritical Water Oxidation (SCWO) is an advanced oxidation process that utilizes water above its critical point (typically above 374 °C and 22.1 MPa) as a reaction medium researchgate.netmdpi.com. Under these conditions, water exhibits unique properties, such as high density, low viscosity, and enhanced solubility for organic compounds, facilitating efficient oxidation researchgate.net. SCWO has emerged as a highly effective technique for the destruction of recalcitrant organic pollutants, including aromatic compounds like 2,6-Dimethylphenol (B121312), which are challenging to treat using conventional methods researchgate.netresearchgate.net. This compound is recognized as a priority pollutant by the U.S. Environmental Protection Agency due to its toxicity and potential carcinogenicity researchgate.net.

Research investigating the SCWO of this compound has focused on optimizing process parameters to achieve high degradation efficiencies. Studies have explored the impact of variables such as initial pollutant concentration, degradation time, temperature, and oxidant coefficient researchgate.net. For instance, a study optimized these parameters using a response surface method to determine the most effective conditions for this compound removal researchgate.net.

Research Findings and Optimal Conditions:

Experimental investigations into the SCWO of this compound have identified specific operating conditions that yield significant pollutant reduction. Key parameters optimized include temperature, residence time, and the oxidant coefficient (the ratio of oxidant to the pollutant's stoichiometric requirement). The study reported that under optimal conditions, a high Chemical Oxygen Demand (COD) reduction efficiency of up to 97.15% was achieved researchgate.net.

The identified optimal conditions for the SCWO of this compound are as follows:

Temperature: 497 °C

Residence Time: 76 seconds

Oxidant Coefficient: 1.99

Analysis of the reaction products indicated the formation of intermediate compounds such as formic acid (CH₂O₂) and glyoxylic acid (C₂H₂O₃) during the degradation process researchgate.net. Furthermore, the reaction mechanism elucidated through molecular dynamics simulations suggests that the SCWO of this compound proceeds via a free radical mechanism, which accounts for the high reaction rates observed in this technology researchgate.net.

The following table summarizes the optimal parameters and the resulting COD reduction efficiency for the supercritical water oxidation of this compound:

ParameterOptimal Value
Temperature497 °C
Residence Time76 s
Oxidant Coefficient1.99
Initial Concentration40–500 ppm
COD Reduction Efficiency 97.15%

Compound List:

this compound

Water

Formic acid

Glyoxylic acid

Oxygen (as oxidant)

Analytical Techniques and Computational Studies of 2,6 Dimethylphenol

Advanced Analytical Characterization

Spectroscopic techniques are fundamental in elucidating the molecular structure and confirming the identity of 2,6-Dimethylphenol (B121312).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the chemical structure of this compound. The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments, while ¹³C NMR identifies the carbon framework of the molecule.

Table 6.1: ¹H NMR Spectral Data for this compound
Chemical Shift (ppm)MultiplicityIntegrationAssignment
2.24Singlet6HMethyl protons (-CH₃)
4.49Singlet1HHydroxyl proton (-OH)
6.95 - 6.63Multiplet3HAromatic protons (Ar-H)
Table 6.2: ¹³C NMR Spectral Data for this compound nist.gov
Chemical Shift (ppm)Assignment
16.3Methyl carbons (-CH₃)
121.2Aromatic C4
128.6Aromatic C3, C5
129.0Aromatic C2, C6
151.7Aromatic C1 (C-OH)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum reveals characteristic vibrational frequencies corresponding to specific bonds within the molecule. The NIST WebBook provides a reference IR spectrum for this compound, showing key absorption bands. researchgate.net

Table 6.3: Key FTIR Absorption Bands for this compound researchgate.netresearchgate.net
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3600O-H stretchPhenolic hydroxyl
~3000-2850C-H stretchMethyl and Aromatic
~1600C=C stretchAromatic ring
~1470C-H bendMethyl
~1200C-O stretchPhenolic

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy levels. In an alcohol solvent, this compound exhibits maximum absorption (λmax) at 271 nm and 275.5 nm. epa.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

No specific research findings on the application of Electron Paramagnetic Resonance (EPR) spectroscopy for the direct analysis of this compound were identified in the reviewed literature. EPR is a technique primarily used for studying species with unpaired electrons, such as radicals.

Chromatographic methods are essential for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of phenolic compounds. This compound can be analyzed by reverse-phase (RP) HPLC with a mobile phase typically consisting of acetonitrile and water, often with an acid modifier like phosphoric or formic acid. nih.gov Detection is commonly performed using a UV detector, with monitoring at a wavelength of 254 nm being effective for quantitative analysis. epa.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has been utilized in studying the metabolic pathways of this compound degradation by microorganisms. 6-napse.com This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, allowing for the identification of metabolic intermediates.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the analysis of volatile and semi-volatile compounds like this compound. The NIST Chemistry WebBook provides mass spectral data for this compound, which is crucial for its identification. researchgate.net The Kovats retention index, a parameter used in gas chromatography for the identification of compounds, has been reported for this compound on standard non-polar columns. epa.gov

Table 6.4: GC-MS Data for this compound researchgate.net
ParameterValue
Molecular Ion (m/z)122
Major Fragment Ions (m/z)107, 77

Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS)

While a highly powerful technique for the detailed analysis of complex mixtures, no specific research findings on the application of GCxGC-TOFMS for the analysis of this compound were found in the reviewed literature.

X-ray diffraction is the definitive technique for determining the crystal structure of solid materials. While detailed crystal structure analysis for this compound is available through the Crystallography Open Database (COD) with entry numbers 4326201, 4328238, and 7240763, a comprehensive study detailing its unit cell parameters and bond lengths was not found in the immediate search results. epa.gov However, a study on the related compound, 2,6-dimethyl-4-nitro-phenol, demonstrates the utility of this technique. For this derivative, the crystal system was determined to be monoclinic with the space group P21/n. researchgate.net The unit cell parameters were reported as a = 6.9121(4) Å, b = 26.9700(15) Å, c = 8.7204(5) Å, and β = 106.152(3)°. researchgate.net This indicates that XRD is a suitable and powerful method for elucidating the solid-state structure of this compound and its derivatives.

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine thermal transitions such as melting point and enthalpy of fusion. The melting point of this compound is reported to be in the range of 43-45 °C. sigmaaldrich.com The NIST Chemistry WebBook provides a value for its enthalpy of fusion. nist.govnist.gov

Table 6.5: Thermal Properties of this compound from DSC
PropertyValueSource
Melting Point43-45 °C sigmaaldrich.com
Enthalpy of Fusion18.9 kJ/mol nist.govnist.gov

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the thermal stability and decomposition of the compound. While the decomposition of various phenolic compounds has been studied using TGA, specific TGA curve data for the decomposition of pure this compound was not detailed in the reviewed literature. researchgate.net

Computational Chemistry and Modeling

Computational methods, particularly Density Functional Theory (DFT), provide theoretical insights that complement experimental findings.

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties such as optimized geometry, vibrational frequencies, and electronic properties.

Studies on xylenol isomers have employed DFT with the B3LYP functional and the 6-311++G(d,p) basis set for geometry optimization and to calculate molecular orbitals and ionization energies. cdnsciencepub.com For this compound, the calculated energy value is -386.2140374 Hartrees and the dipole moment is 1.483 Debye. cdnsciencepub.com Furthermore, DFT calculations have been successfully used to predict the vibrational frequencies of related substituted phenols, showing good agreement with experimental FT-IR and FT-Raman spectra. epa.govopenscienceonline.com These computational approaches allow for a deeper understanding of the molecular properties of this compound.

Table 6.6: Calculated Properties of this compound using DFT (B3LYP/6-311++G(d,p)) cdnsciencepub.com
PropertyCalculated Value
Energy-386.2140374 Hartrees
Dipole Moment1.483 Debye

Ab Initio Calculations (e.g., Unrestricted Hartree-Fock)

Ab initio computational methods are foundational in understanding the electronic structure and reactivity of molecules like this compound (also known as 2,6-xylenol). Among these, the Unrestricted Hartree-Fock (UHF) method is particularly suited for systems with unpaired electrons, such as radicals, which are common intermediates in the reactions of phenols. wikipedia.orglibretexts.org The UHF approach uses different molecular orbitals for alpha and beta spin electrons, providing a more flexible description for open-shell species compared to the Restricted Hartree-Fock (RHF) method. wikipedia.orgarxiv.org

A significant application of this method to this compound (DMP) has been in elucidating the mechanism of the copper-catalyzed oxidative phenol (B47542) coupling reaction. acs.orgacs.orgrug.nl In one study, ab initio Unrestricted Hartree-Fock calculations were performed with a 6-31G* basis set on DMP and its derivatives: the phenolate anion, the phenoxy radical, and the phenoxonium cation (in both singlet and triplet states). acs.orgacs.orgrug.nl The primary goal was to determine the atomic charges on these species to understand their reactivity. acs.org

The calculations revealed that for the this compound monomer, the only aromatic carbon atom that carries a partial positive charge is the para-carbon of the phenoxonium cation in its singlet state. acs.orgacs.orgrug.nl This finding is crucial as it identifies the site most susceptible to nucleophilic attack. acs.org This result strongly supports a reaction mechanism involving dinuclear phenolate-bridged copper(II) intermediates that generate phenoxonium cations after a double one-electron transfer. acs.org The large positive charge on the para-carbon of the singlet cation favors a mechanism where quinone ketals are formed as intermediates during the coupling of oligomeric phenols. acs.org

The table below summarizes the calculated natural atomic charges for the para-carbon (C4) and the oxygen atom of the various this compound species, as determined by the UHF 6-31G* calculations.

SpeciesStateCharge on OxygenCharge on para-Carbon (C4)
Phenol --0.778-0.222
Phenolate Anion --0.850-0.323
Phenoxy Radical --0.301-0.076
Phenoxonium Cation Singlet-0.223+0.106
Phenoxonium Cation Triplet-0.210-0.015
Data sourced from Ab Initio Unrestricted Hartree-Fock calculations with a 6-31G basis set. acs.org*

Molecular Dynamics Simulations and Reactive Force Fields

Molecular Dynamics (MD) simulations are powerful computational tools for studying the physical movements of atoms and molecules over time. For phenolic systems, MD simulations can provide insights into macroscopic properties like glass transition temperature (Tg) by modeling the material at an atomistic level. nih.gov These simulations often employ ensembles like the NVT (canonical) ensemble, which keeps the number of atoms, system volume, and temperature constant. nih.gov

Reactive Force Fields (ReaxFF) represent a significant advancement over traditional force fields by allowing for the formation and breaking of chemical bonds during an MD simulation. wikipedia.org Developed by Adri van Duin, William A. Goddard, III, and their collaborators, ReaxFF uses a bond-order-based approach, eliminating the need for predefined bonds. wikipedia.org This capability makes it exceptionally well-suited for simulating chemical reactions, including complex processes like combustion, catalysis, and polymerization. wikipedia.orgscm.com The parameters for ReaxFF are typically derived from quantum mechanics (QM) calculations, ensuring a strong physical basis for the simulations. scm.comresearchgate.net

While specific ReaxFF studies on this compound are not extensively documented in the provided context, the methodology has been widely applied to related systems. For instance, MD simulations have been used to model the curing of phenolic resins, which involves reactions similar to the polymerization of this compound. nih.gov In such simulations, the system's temperature can be controlled using algorithms like the Nosé-Hoover thermostat. nih.gov By simulating the system at various temperatures and observing changes in properties like density, the glass transition temperature can be determined. nih.gov For example, in simulations of phenol-formaldehyde resins, Tg values of 515 K and 526 K were calculated for different formaldehyde-to-phenol ratios, showing good agreement with experimental data. nih.gov This demonstrates the potential of MD with reactive force fields to predict the material properties of polymers derived from this compound, such as poly(phenylene oxide).

Prediction of Regioselectivity and Reaction Mechanisms

Computational chemistry is instrumental in predicting the regioselectivity of chemical reactions, which is the preference for bond formation at one position over another. For aromatic compounds like this compound, this is particularly relevant in electrophilic aromatic substitution and oxidation reactions.

As detailed in section 6.2.2, ab initio UHF calculations have been pivotal in clarifying the reaction mechanism of the copper-catalyzed oxidative coupling of this compound. acs.org By calculating the distribution of atomic charges in the phenoxonium cation intermediate, researchers could predict that the reaction proceeds via C-O coupling at the para-position. acs.orgacs.orgrug.nl The calculations showed a significant partial positive charge on the para-carbon, making it the most likely site for nucleophilic attack, which in turn leads to the formation of poly(phenylene ether). acs.org This computational prediction helps to distinguish between different plausible mechanistic pathways. acs.org

Beyond specific reactions, broader computational models are being developed to predict regioselectivity for entire classes of reactions. Machine learning (ML) models, often trained on data from quantum mechanics calculations or experimental results, are emerging as powerful predictive tools. mit.edunih.govchemrxiv.org These models can predict the outcomes of reactions like electrophilic aromatic substitutions with high accuracy. chemrxiv.org For example, an ML model called RegioML uses QM-calculated atomic charges as descriptors to predict the regioselectivity of bromination reactions, achieving accuracies of up to 93% on test datasets. chemrxiv.org While not directly applied to this compound in the cited material, these techniques represent the state-of-the-art in predicting reaction outcomes and could be readily adapted to study its reactivity.

Other reaction mechanisms involving this compound that have been studied include its methylation to produce 2,4,6-trimethylphenol (B147578) and its reaction with alkyl halides. acs.orgchegg.com Computational studies can similarly be employed to understand the intermediates and transition states of these reactions, providing a deeper understanding of their selectivity and kinetics.

Biological Activity and Toxicological Research on 2,6 Dimethylphenol

Antimicrobial Properties

2,6-Dimethylphenol (B121312) (2,6-DMP) has been recognized for its biological activity, particularly its antimicrobial properties. thegoodscentscompany.com Research indicates that as a phenolic compound, 2,6-DMP exhibits antimicrobial characteristics that could make it suitable for use in biocides and preservatives. thegoodscentscompany.com Phenolic compounds, in general, are known to possess antibacterial and antifungal capabilities. mdpi.comnih.govusda.govmdpi.com The antimicrobial action of phenols often involves disrupting the cytoplasmic membrane integrity of bacteria, which can lead to conformational changes in membrane proteins and increased permeability.

Studies on the microbial degradation of dimethylphenol isomers have been extensive, as microbes play a critical role in breaking down such organic pollutants in the environment. mdpi.com While many phenolic compounds demonstrate antibacterial activity, some can also be toxic to the bacterial cells responsible for their degradation. mdpi.com For instance, certain microbial degradation pathways for 2,6-DMP have been identified in specific bacterial strains like Mycobacterium neoaurum. mdpi.com

Mammalian Toxicity Studies

Acute Toxicity and LD50 Values

The acute toxicity of this compound has been evaluated in several animal models, primarily through oral and dermal routes of exposure. The median lethal dose (LD50) is a standardized measure used to indicate the acute toxicity of a substance. For this compound, oral LD50 values in rats have been reported to be between 296 mg/kg and 406 mg/kg. nih.govsigmaaldrich.comeuropa.eu In mice, the oral LD50 has been established at 450 mg/kg. nih.gov Dermal exposure studies in rabbits have determined the LD50 to be 1000 mg/kg. sigmaaldrich.comnih.gov In cases of lethal poisoning in animal studies, observed effects included cyanosis, hypervolemia of the stomach and peritoneum, and lung hemorrhages. nih.gov

Interactive Data Table: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50 ValueCitation
RatOral296 mg/kg nih.govsigmaaldrich.comnih.gov
RatOral406 mg/kg nih.gov
MouseOral450 mg/kg nih.gov
RabbitDermal1000 mg/kg sigmaaldrich.comnih.gov

Subchronic and Chronic Oral Administration Studies

Information regarding dedicated long-term chronic oral administration studies on this compound is limited in the available scientific literature. However, some subchronic and shorter-term exposure studies provide insights into its potential effects.

A subacute inhalation study in mice, lasting for one month, resulted in decreased swimming time and an elevation in blood leukocytes. nih.gov In another study, oral exposure in mice at a dose of 250 mg/kg/day led to alterations in blood parameters, specifically statistically significant decreases in mean corpuscular volume and mean corpuscular hemoglobin concentration. nih.gov

Effects on Organ Systems (e.g., Liver, Kidney, Spleen)

Exposure to this compound has been shown to impact several major organ systems. Chronic exposure, in particular, may lead to damage to the liver and kidneys. nih.gov The liver is a primary target, with hepatotoxicity being a significant concern, as detailed in the following section.

With regard to the renal system, chronic exposure has been linked to kidney damage. nih.gov While detailed mechanistic studies on this compound are scarce, research on other phenolic compounds suggests potential for glomerular and tubulointerstitial injury with prolonged exposure. mdpi.com

In lethally poisoned animals, acute effects observed included hemorrhages in the lungs and hypervolemia (excess blood volume) in the stomach and peritoneum. nih.gov There is a lack of specific research findings detailing the effects of this compound on the spleen.

Metabolic Activation and Hepatotoxicity

Research has demonstrated that this compound induces significant liver toxicity (hepatotoxicity) through a process of metabolic activation. sigmaaldrich.comnih.gov In vivo and in vitro studies show that 2,6-DMP is metabolized in the liver into a highly reactive o-quinone methide intermediate. nih.gov This metabolic process is dependent on NADPH. nih.gov

The electrophilic quinone methide metabolite readily reacts with the sulfhydryl groups of biological molecules like glutathione, N-acetyl cysteine, and cysteine. sigmaaldrich.comnih.gov A crucial aspect of its toxicity is the reaction of this intermediate with cysteine residues in liver proteins, leading to the formation of hepatic protein adducts. nih.gov The formation of these protein adducts is directly correlated with the observed liver injury.

In mouse models, administration of a single dose of 2,6-DMP caused a marked, dose-dependent elevation in the serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key biomarkers for liver damage. nih.gov Histopathological examination of the liver tissue from these mice revealed cellular swelling and light degeneration, confirming the hepatotoxic effects.

Dermatological Effects

This compound is known to have significant dermatological effects. It is classified as a substance that causes severe skin burns and is corrosive to skin tissue. nih.govnih.gov Direct contact can result in severe irritation. In animal studies, the application of this compound to rabbit skin resulted in burns. nih.gov The initial effects on exposed skin can include white discoloration, wrinkling, and softening, which may then progress to become red, brown, or black. While data on the skin sensitization potential of dimethylphenol isomers is mixed, it has warranted attention. nih.gov

Carcinogenicity and Tumor Promotion Studies

The carcinogenic potential of this compound (also known as 2,6-xylenol) has been evaluated by various regulatory and safety bodies. Based on currently available data, this compound is not classified as a carcinogen. cpachem.comwindows.net Safety data assessments consistently indicate that the criteria for classifying the compound as a carcinogen are not met. cpachem.com

Specifically, the International Agency for Research on Cancer (IARC) has not identified this compound as a probable, possible, or confirmed human carcinogen in products where it is present at levels greater than or equal to 0.1%. cdhfinechemical.com Similarly, under the ACGIH (American Conference of Governmental Industrial Hygienists), it is designated A3, confirming it is not classifiable as a human carcinogen. fishersci.com

However, it is important to note that this status is based on the existing body of research. A 2019 assessment by the Australian Industrial Chemicals Introduction Scheme (AICIS) pointed out that there are no available high-quality or reliable long-term carcinogenicity studies conducted in animals for the xylenol isomer group, which includes this compound. industrialchemicals.gov.au The assessment concluded that based on available, well-conducted genotoxicity studies, xylenols are not expected to be genotoxic carcinogens. industrialchemicals.gov.au

Detailed research findings from specific studies focusing on the tumor-promoting potential of this compound are not extensively available in the public literature. While studies on related phenolic compounds have explored tumor promotion, specific data detailing the effects of this compound in standard initiation-promotion models were not identified in the reviewed sources.

Carcinogenicity Assessment Summary for this compound

Assessing Body/Source Finding/ClassificationCitation
Regulation (EC) No 1272/2008Based on available data, the classification criteria are not met. cpachem.com
ACGIHA3: Not classifiable as a human carcinogen. fishersci.com
IARCNot identified as a probable, possible, or confirmed human carcinogen. cdhfinechemical.com
AICIS AssessmentNot expected to be a genotoxic carcinogen; notes a lack of high-quality animal carcinogenicity studies. industrialchemicals.gov.au
NET Product StewardshipNot considered as carcinogenic. windows.net

Q & A

Basic: What analytical methods are recommended for quantifying 2,6-Dimethylphenol in biological matrices?

A gas chromatography-flame ionization detection (GC-FID) method has been validated for analyzing this compound in hepatic homogenates. This approach allows precise quantification of the compound and its metabolites, such as quinone-type derivatives, with sensitivity to detect low concentrations in complex biological systems. Methodological considerations include optimizing column temperature, carrier gas flow rates, and sample preparation protocols to minimize matrix interference .

Advanced: How do transition metal cations influence the polymerization of this compound on smectite clays?

The polymerization mechanism on smectite surfaces is highly dependent on exchangeable cations (e.g., Fe³⁺, Al³⁺, Ca²⁺, Na⁺). Fe³⁺-smectite exhibits the highest catalytic activity due to its redox-active nature, promoting oxidation of this compound to quinones and oligomers (dimers, trimers). Advanced characterization techniques, including ESR spectroscopy and HPLC-MS, confirm that Fe³⁺ enhances electron transfer, leading to covalent bonding of phenolic units. Experimental design should prioritize cation-saturated clay preparation and methanol extraction protocols to isolate reaction products .

Basic: What molecular characteristics of this compound determine its reactivity in electrophilic substitution reactions?

The compound’s reactivity stems from its para-substituted hydroxyl group and steric effects from methyl groups at the 2- and 6-positions. The electron-donating methyl groups activate the aromatic ring for electrophilic attack, while steric hindrance directs substitution to the 4-position. Computational modeling (e.g., PubChem-derived InChI key: NXXYKOUNUYWIHA-UHFFFAOYSA-N) supports these predictions, highlighting bond angles and charge distribution .

Advanced: What is the adsorption mechanism of this compound on ionic liquid-functionalized metal-organic frameworks (MOFs)?

Adsorption follows a hybrid mechanism involving both Langmuir and Redlich–Peterson isotherms, indicating monolayer adsorption with heterogeneous surface interactions. Key factors include π-π stacking between the aromatic ring of this compound and MOF ligands, as well as hydrogen bonding with ionic liquid functional groups. Researchers should optimize MOF pore size and ionic liquid loading to enhance adsorption capacity, validated via UV-vis spectrophotometry and isotherm modeling .

Advanced: How does this compound modulate glycine receptor activity in neuropharmacological studies?

This compound potentiates chloride currents via α1 homomeric glycine receptors by interacting with transmembrane domains. Structure-activity relationship (SAR) studies reveal that methylation at the 2- and 6-positions increases potency compared to unsubstituted phenol. Experimental protocols include voltage-clamp electrophysiology in HEK293 cells expressing recombinant receptors, with dose-response curves to quantify EC₅₀ values .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include using fume hoods to avoid inhalation (PAC-1 limit: 2.4 mg/m³) and wearing nitrile gloves to prevent dermal exposure. Emergency measures for eye contact involve rinsing with water for 15 minutes. Toxicity data indicate limited chronic inhalation risk, but acute exposure may cause mucous membrane irritation. Safety sheets recommend storage in airtight containers away from oxidizers .

Advanced: What are the environmental persistence challenges of this compound under anaerobic conditions?

Anaerobic biodegradation screening studies show negligible breakdown, suggesting long-term persistence in sediments and groundwater. Photolysis data are insufficient to predict environmental half-lives. Researchers should conduct microcosm experiments simulating anaerobic wetland conditions, monitoring degradation via LC-MS and stable isotope probing (SIP) to identify microbial consortia involved .

Advanced: How does this compound block voltage-operated sodium channels in electrophysiological models?

The compound acts as a use-dependent sodium channel blocker, shifting steady-state inactivation curves hyperpolarization by 5.0 ± 0.2 mV at 1000 mM. Experimental protocols involve patch-clamp recordings in neuronal cells, with depolarizing pulses to measure τ (inactivation time constants). Ethanol controls are critical to distinguish solvent effects from pharmacological activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.